molecular formula C25H26F2N4O3 B11182901 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11182901
M. Wt: 468.5 g/mol
InChI Key: DALGUAJTHRENFF-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a dihydropyrimidinone core structure

Preparation Methods

The synthesis of 2-(4-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the piperazine and hydroxyethyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl rings, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 2-(4-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE include:

The uniqueness of 2-(4-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C25H26F2N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C25H26F2N4O3/c1-17-22(10-15-32)25(34)31(24(28-17)18-2-4-19(26)5-3-18)16-23(33)30-13-11-29(12-14-30)21-8-6-20(27)7-9-21/h2-9,32H,10-16H2,1H3

InChI Key

DALGUAJTHRENFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CCO

Origin of Product

United States

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